Methyl thymidine 5'-phosphate

Description

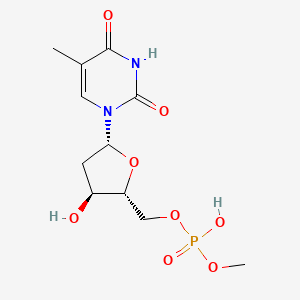

Methyl thymidine 5'-phosphate is a chemically modified nucleotide derivative wherein a methyl group is covalently attached to the phosphate moiety of thymidine 5'-monophosphate (dTMP). The synthesis of this compound derivatives, such as thymidine 5'-(α-P-methyl) triphosphate, involves activating the phosphate group with carbonyldiimidazole, followed by condensation with pyrophosphate, achieving yields of 20–30% . However, this method is specific to thymidine and incompatible with other nucleosides (e.g., cytidine, adenosine) due to challenges in deprotecting exocyclic amino groups . Structurally, methylation at the phosphate group distinguishes it from canonical nucleotides, influencing its role in enzymatic pathways and DNA metabolism.

Properties

CAS No. |

55728-65-9 |

|---|---|

Molecular Formula |

C11H17N2O8P |

Molecular Weight |

336.23 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate |

InChI |

InChI=1S/C11H17N2O8P/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19-2/h4,7-9,14H,3,5H2,1-2H3,(H,17,18)(H,12,15,16)/t7-,8+,9+/m0/s1 |

InChI Key |

IJTUGJOZUVUTDF-DJLDLDEBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thymidine 5’-phosphate typically involves the phosphorylation of methyl thymidine. One common method is the phosphoramidite approach, which is widely used for the chemical synthesis of oligonucleotides. This method involves the activation of nucleoside phosphoramidites with a coupling agent, such as 1H-tetrazole, to form the desired phosphate linkage .

Industrial Production Methods

Industrial production of methyl thymidine 5’-phosphate often employs automated synthesizers that utilize the phosphoramidite method. These machines can efficiently produce large quantities of the compound with high purity. The process involves sequential addition of nucleoside phosphoramidites, followed by oxidation and deprotection steps to yield the final product .

Chemical Reactions Analysis

Hydrolytic Reactions of Thymidine 5'-Phosphate

Thymidine 5'-phosphate (TMP) undergoes hydrolysis under varying conditions, leading to distinct products depending on pH and reaction mechanisms.

pH-Dependent Hydrolysis

-

At pH <5 : TMP hydrolyzes via nucleophilic displacement or intramolecular attack , resulting in thymidine and phosphate or intermediates like thymidine 5'-phosphoramidate .

-

At pH >5 : Hydrolysis proceeds through carboxylic ester cleavage , forming acyclic diester-like thymidine 5'-phosphoramidate without accumulation of intermediates .

Enzymatic Hydrolysis

-

Class B acid phosphatase (aphA) catalyzes the hydrolysis of TMP to thymidine and phosphate, acting as a broad-spectrum dephosphorylating enzyme .

-

Protein mazG facilitates the conversion of ATP to AMP and diphosphate, indirectly affecting TMP metabolism via nucleotide triphosphate diphosphatase activity .

Table 1: Key Hydrolytic Reactions

| Reaction Type | Reactants | Products | Key Enzyme | pH Dependency |

|---|---|---|---|---|

| Hydrolysis | TMP + H₂O | Thymidine + Phosphate | Class B acid phosphatase | Broad pH range |

| Intramolecular attack | TMP + H₂O | Thymidine 5'-phosphoramidate | – | pH >5 |

Phosphorylation and Nucleotide Interconversion

TMP participates in nucleotide metabolism through phosphorylation and interconversion with other nucleotides.

Conversion to Thymidine Triphosphate (dTTP)

dTDP is further phosphorylated to dTTP, a key precursor for DNA polymerases:

This reaction is reversible and essential for maintaining nucleotide pools .

Table 2: Nucleotide Interconversion

| Reaction | Reactants | Products | Role in Metabolism |

|---|---|---|---|

| Phosphorylation | TMP + ATP | dTDP + ADP | DNA synthesis precursor |

| Triphosphorylation | dTDP + ATP | dTTP + ADP | DNA polymerase substrate |

Prodrug Activation and Cellular Uptake

Modified TMP derivatives, such as bis(pivaloyloxymethyl) thymidine 5'-monophosphate (POM(2)-dTMP) , act as membrane-permeable prodrugs:

-

Enzymatic cleavage removes protective groups (pivaloyloxymethyl), releasing TMP intracellularly .

-

This bypasses thymidine kinase deficiency in cancer cells, enabling dTMP accumulation and growth inhibition .

Table 4: Prodrug Activation

| Prodrug | Protective Groups | Cleavage Product | Cellular Effect |

|---|---|---|---|

| POM(2)-dTMP | Pivaloyloxymethyl | TMP | Antiproliferative activity |

Stereochemical Analysis and Nucleolytic Reactions

-

Snake venom phosphodiesterase and nuclease P1 catalyze the hydrolysis of TMP-containing dinucleoside phosphates with inversion of configuration at phosphorus, indicating no covalent enzyme intermediates .

-

Phosphoramidate hydrolysis in thymidine derivatives involves pH-dependent P–O bond cleavage, with hydroxide ion catalysis as a side reaction .

Scientific Research Applications

Methyl thymidine 5’-phosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

Biology: Serves as a substrate for various enzymes involved in DNA replication and repair.

Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.

Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes

Mechanism of Action

The mechanism of action of methyl thymidine 5’-phosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can affect the stability and function of the DNA molecule. The compound can also interact with various enzymes, such as thymidylate kinase, which phosphorylates it to form thymidine diphosphate .

Comparison with Similar Compounds

Structural and Functional Differences

- Structure : dTMP lacks the methyl group on the phosphate, making it a natural substrate for thymidylate synthase (TS) in DNA synthesis .

- Enzyme Interactions : dTMP is phosphorylated to dTTP for DNA replication. In contrast, methyl thymidine 5'-phosphate derivatives may act as competitive inhibitors due to steric hindrance from the methyl group. For example, 5'-substituted dUMP analogs with methyl or iodine groups show enhanced affinity for thymidine kinase (TK), suggesting similar modifications in this compound could alter enzyme binding .

- Stability : Methylation may increase resistance to phosphatases, prolonging intracellular retention compared to dTMP .

Table 1: Key Properties of this compound vs. dTMP

Thymidine 5'-(α-P-Methyl) Triphosphate

Synthesis and Applications This triphosphate derivative shares the α-P-methyl modification but differs in phosphate chain length. While this compound (monophosphate) may act as a metabolic intermediate, the triphosphate form could serve as a chain terminator in DNA synthesis.

Key Contrast :

- Therapeutic Potential: Triphosphates are critical for antiviral/anticancer prodrugs (e.g., AZT), but methylation may reduce efficacy due to steric clashes with polymerases.

5'-Fluoro-Substituted Analogs (e.g., 5-FdUMP)

Mechanistic Differences 5-Fluoro-2'-deoxyuridine monophosphate (5-FdUMP) inhibits TS by forming a stable ternary complex with folate cofactors, disrupting thymidine synthesis . In contrast, this compound lacks the fluorine atom critical for covalent TS inhibition but may compete with dTMP for TK or other enzymes.

Table 2: Enzyme Inhibition Profiles

| Compound | Thymidylate Synthase Inhibition | Thymidine Kinase Affinity |

|---|---|---|

| This compound | Low (no fluorine) | Moderate (methyl effect) |

| 5-FdUMP | High (irreversible binding) | Low |

5'-C-Substituted Thymidine Derivatives

Structural Modifications Compounds like 5'C-alkyne/azide thymidine derivatives (e.g., synthesized via click chemistry) enable bioconjugation but differ fundamentally from methyl phosphate modifications.

Thymidine Diphosphate (dTDP) and Triphosphate (dTTP)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.